molecular formula C11H8F6OS2 B14058874 1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one

1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one

Katalognummer: B14058874
Molekulargewicht: 334.3 g/mol
InChI-Schlüssel: YDAHSZKBDLIZGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H8F6OS2 It is characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propan-2-one moiety

Vorbereitungsmethoden

The synthesis of 1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one typically involves organic synthesis techniques. One common method includes the reaction of 3,5-bis(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .

Analyse Chemischer Reaktionen

1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzymatic activity or receptor binding, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one include:

Eigenschaften

Molekularformel

C11H8F6OS2

Molekulargewicht

334.3 g/mol

IUPAC-Name

1-[3,5-bis(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6OS2/c1-6(18)2-7-3-8(19-10(12,13)14)5-9(4-7)20-11(15,16)17/h3-5H,2H2,1H3

InChI-Schlüssel

YDAHSZKBDLIZGN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.